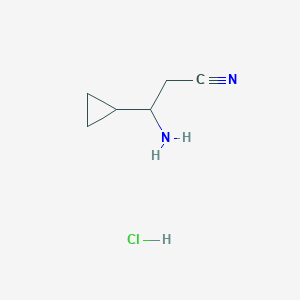![molecular formula C12H20BrNO2 B11822042 Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo CAS No. 1824132-69-5](/img/structure/B11822042.png)
Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromometil)-7-azabiciclo[221]heptano-7-carboxilato de terc-butilo, endo es un compuesto bicíclico que presenta un grupo bromometil y un éster de terc-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de terc-butilo normalmente implica los siguientes pasos:
Formación del núcleo de azabicicloheptano: La estructura del núcleo se puede sintetizar a través de una reacción de Diels-Alder, donde un dieno y un dienófilo reaccionan para formar la estructura bicíclica.
Introducción del grupo bromometil: El grupo bromometil se puede introducir mediante una reacción de bromación utilizando reactivos como N-bromosuccinimida (NBS) en presencia de luz o un iniciador radical.
Esterificación: El grupo ácido carboxílico se esterifica luego con alcohol terc-butílico en presencia de un catalizador ácido para formar el éster de terc-butilo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente incluirían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para los pasos de reacción de Diels-Alder y bromación, así como técnicas avanzadas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Reacciones de sustitución: El grupo bromometil es altamente reactivo y puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos, lo que lleva a la formación de diferentes derivados.
Reacciones de reducción: El compuesto se puede reducir para formar los correspondientes derivados de alcohol o amina.
Reacciones de oxidación: La oxidación del grupo bromometil puede llevar a la formación de ácidos carboxílicos o aldehídos.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio, cianuro de potasio y varias aminas. Las reacciones generalmente se llevan a cabo en solventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Productos principales
Sustitución: Azidas, nitrilos y aminas.
Reducción: Alcoholes y aminas.
Oxidación: Ácidos carboxílicos y aldehídos.
Aplicaciones Científicas De Investigación
El 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se puede utilizar para estudiar mecanismos enzimáticos y como ligando en estudios de unión a receptores.
Industria: Se puede utilizar en la síntesis de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de terc-butilo implica su interacción con varios objetivos moleculares. El grupo bromometil puede formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas, alterando potencialmente su función. La estructura bicíclica también puede desempeñar un papel en la unión a receptores o enzimas específicos, influyendo en su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 7-Bromo-2-azabiciclo[2.2.1]heptano-2-carboxilato de terc-butilo
- 3-(Bromometil)-1-azetidinecarboxilato de terc-butilo
- 7-Oxa-3-azabiciclo[4.1.0]heptano-3-carboxilato de terc-butilo
Unicidad
El 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de terc-butilo es único debido a su patrón de sustitución específico y la presencia tanto de un grupo bromometil como de un éster de terc-butilo. Esta combinación de grupos funcionales proporciona una reactividad distinta y potencial para diversas aplicaciones en síntesis e investigación.
Propiedades
Número CAS |
1824132-69-5 |
|---|---|
Fórmula molecular |
C12H20BrNO2 |
Peso molecular |
290.20 g/mol |
Nombre IUPAC |
tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3 |
Clave InChI |
XFFUNCVPXHCZJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)


![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)


